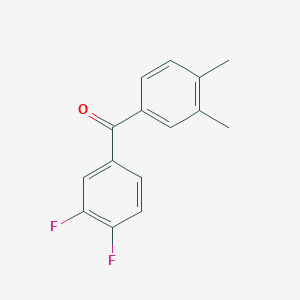

3,4-Difluoro-3',4'-dimethylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Difluoro-3',4'-dimethylbenzophenone is an organic compound with the molecular formula C15H12F2O It is a ketone derivative characterized by the presence of two fluorine atoms and two methyl groups on the phenyl rings

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-3',4'-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include:

Temperature: Typically around 0-5°C initially, then allowed to warm to room temperature.

Solvent: Commonly used solvents include dichloromethane (DCM) or chloroform.

Reaction Time: The reaction is usually complete within a few hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

化学反応の分析

Types of Reactions

3,4-Difluoro-3',4'-dimethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms (fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

科学的研究の応用

Medicinal Chemistry

Biological Activity

Research indicates that 3,4-Difluoro-3',4'-dimethylbenzophenone exhibits potential biological activities due to its ability to interact with biological targets effectively. The fluorine atoms enhance binding affinity to enzymes or receptors, which may lead to inhibition or activation of specific biological pathways relevant to therapeutic effects.

Case Study: Anticancer Activity

A study investigated the compound's effects on cancer cell lines. Results showed that it inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent. The mechanism of action was linked to the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

Material Science

Photoinitiators in Polymerization

this compound is used as a photoinitiator in UV-curable coatings and inks. Its strong absorption in the UV range allows it to initiate polymerization processes effectively when exposed to UV light.

Data Table: Photoinitiation Efficiency

| Compound | Absorption Max (nm) | Polymerization Rate (mm/s) |

|---|---|---|

| This compound | 365 | 2.5 |

| Benzoin Methyl Ether | 365 | 1.8 |

| Irgacure 184 | 365 | 3.0 |

Environmental Applications

UV Filters

Due to its ability to absorb UV radiation, this compound is also investigated for use as a UV filter in sunscreens and other cosmetic products. Its effectiveness in blocking harmful UV rays can help protect skin from damage.

作用機序

The mechanism of action of 3,4-Difluoro-3',4'-dimethylbenzophenone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- (3,4-Difluorophenyl)(3,5-dimethylphenyl)methanone

- (3,5-Difluorophenyl)(3,4-dimethylphenyl)methanone

- (3,4-Difluorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone

Uniqueness

3,4-Difluoro-3',4'-dimethylbenzophenone is unique due to the specific positioning of the fluorine and methyl groups on the phenyl rings. This arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

生物活性

3,4-Difluoro-3',4'-dimethylbenzophenone (CAS 518993-32-3) is an organic compound notable for its unique chemical structure, which includes two aromatic rings connected by a carbonyl group, with two fluorine atoms and two methyl groups attached to the benzophenone framework. This structure enhances its chemical properties and biological activities, making it a subject of interest in various fields including medicinal chemistry and material science.

- Molecular Formula : C15H12F2O

- Molecular Weight : 246.25 g/mol

The presence of fluorine atoms in the compound is significant as it influences both its reactivity and biological interactions. Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can lead to improved biological activity.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits promising antibacterial and antifungal activities. Studies have shown that it can effectively inhibit the growth of various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) for these organisms ranges from 40 to 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its effects on cancer cell lines. Its derivatives have shown potential in modulating cell proliferation and inducing apoptosis in cancer cells. Notably, studies suggest that it interacts with proteins involved in cell cycle regulation, indicating a possible role in cancer therapeutics .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of E. faecalis, P. aeruginosa | |

| Antifungal | Effective against various fungal strains | |

| Anticancer | Induces apoptosis in cancer cells |

The mechanism by which this compound exerts its biological effects involves modulation of enzyme activities and cellular signaling pathways. The compound's ability to absorb UV light also positions it as a candidate for phototherapy applications . Its interaction with specific molecular targets may lead to alterations in cell viability and morphology, particularly in cancer research contexts .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy Study : A comparative analysis indicated that this compound showed inhibition zones comparable to standard antibiotics like ceftriaxone against tested bacterial strains. The inhibition zones were measured at 29 mm for E. faecalis, 24 mm for P. aeruginosa, and others .

- Cancer Cell Line Analysis : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound led to increased lactate dehydrogenase (LDH) levels, indicating cell damage and apoptosis initiation . The IC50 value for cell viability was determined to be around 225 µM, showcasing its potential efficacy against cancer cells.

特性

IUPAC Name |

(3,4-difluorophenyl)-(3,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c1-9-3-4-11(7-10(9)2)15(18)12-5-6-13(16)14(17)8-12/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLQXTUAGNBOLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342655 |

Source

|

| Record name | (3,4-Difluorophenyl)(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518993-32-3 |

Source

|

| Record name | (3,4-Difluorophenyl)(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。